molecular formula C20H19BrN2S2 B11181602 4-bromo-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

4-bromo-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11181602
M. Wt: 431.4 g/mol
InChI Key: VDDBLILCBYBBLX-UHFFFAOYSA-N
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Description

The compound 4-bromo-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a Schiff base derivative characterized by a brominated aniline moiety and a fused dithioloquinoline framework. Schiff bases are renowned for their versatility as ligands in coordination chemistry due to their tunable electronic and steric properties, which arise from substituent variations . The target compound features a 4-bromo substituent on the aniline ring and a rigid 4,4,6,8-tetramethyl-substituted dithiolo[3,4-c]quinoline backbone.

Properties

Molecular Formula

C20H19BrN2S2

Molecular Weight

431.4 g/mol

IUPAC Name

N-(4-bromophenyl)-4,4,6,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C20H19BrN2S2/c1-11-9-12(2)17-15(10-11)16-18(20(3,4)23-17)24-25-19(16)22-14-7-5-13(21)6-8-14/h5-10,23H,1-4H3

InChI Key

VDDBLILCBYBBLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps:

    Formation of the Dithioloquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dithioloquinoline core. Reagents such as sulfur and phosphorus pentasulfide are often used.

    Aniline Derivatization: The final step involves the coupling of the brominated dithioloquinoline with aniline under conditions that promote the formation of the desired imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithioloquinoline ring.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Depending on the nucleophile, products could include azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

To contextualize the properties of the target compound, comparisons are drawn with structurally related analogs, focusing on substituent effects, molecular parameters, and physicochemical properties.

Structural and Substituent Comparisons

a. 4-Bromo-N-[4-(diethylamino)benzylidene]aniline (Schiff Base Analog)

  • Core Structure: Unlike the target compound, this analog lacks the dithioloquinoline framework. Instead, it is a simpler Schiff base with a brominated aniline and a diethylamino-substituted benzylidene group .
  • Dihedral Angles: The dihedral angles between benzene rings in this analog are 60.4° and 61.0°, comparable to chloro-substituted analogs (e.g., 4-chloro-N-[4-(dimethylamino)benzylidene]aniline) . This suggests that halogen substitution (Br vs. Cl) minimally affects planarity but may influence electronic properties.
  • However, the absence of the dithioloquinoline core in this analog reduces steric complexity and sulfur-mediated reactivity.

b. 3-Chloro-4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

  • Core Structure: Shares the dithiolo[3,4-c]quinoline backbone but differs in substituents: a 3-chloro-4-methyl aniline group and 4,4,7,8-tetramethyl arrangement (vs. 4-bromo and 4,4,6,8-tetramethyl in the target) .
  • Impact of Substituents :
    • Halogen Effects : Chlorine (smaller atomic radius, higher electronegativity) vs. bromine may alter bond lengths and intermolecular interactions.
    • Methyl Position : The 7,8-tetramethyl substitution in this analog (vs. 6,8 in the target) could affect steric hindrance and crystal packing.
Physicochemical Properties

A comparative analysis of predicted or reported properties is summarized below:

Property Target Compound 3-Chloro-4-methyl Analog Schiff Base Analog
Molecular Formula C₂₁H₂₁BrN₂S₂ (inferred) C₂₁H₂₁ClN₂S₂ C₁₇H₁₉BrN₂
Molar Mass (g/mol) ~420–430 (estimated) 400.99 331.25 (calculated)
Density (g/cm³) Not reported 1.31 (predicted) Not reported
Boiling Point (°C) Not reported 586.8 (predicted) Not reported
pKa Not reported 2.07 (predicted) Not reported

Key Observations :

  • The dithioloquinoline-containing compounds (target and 3-chloro-4-methyl analog) exhibit higher molar masses and predicted densities compared to simpler Schiff bases, reflecting sulfur’s contribution to molecular weight and packing efficiency.
  • The 3-chloro-4-methyl analog’s predicted pKa of 2.07 suggests moderate acidity, likely influenced by the electron-withdrawing chlorine and methyl groups. The target’s bromine substituent may further lower pKa, though experimental validation is required.
  • The absence of boiling point or density data for the target compound underscores the need for further characterization.
Structural Implications for Reactivity
  • Steric Effects : The 4,4,6,8-tetramethyl groups in the target compound may hinder coordination to metal centers compared to less substituted analogs.
  • Electronic Effects : Bromine’s strong electron-withdrawing nature could enhance electrophilicity at the Schiff base nitrogen, facilitating nucleophilic reactions or metal coordination.

Biological Activity

4-bromo-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound with potential biological activities. Its unique structure suggests various pharmacological properties, particularly in the field of oncology. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H19BrN2S2
  • Molecular Weight : 431.41 g/mol
  • CAS Number : 496798-60-8

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate bromo and dithioloquinoline moieties. The synthetic pathways often utilize starting materials that are readily available in chemical libraries.

Biological Activity Overview

Research indicates that compounds similar to 4-bromo-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline exhibit significant biological activities:

Anticancer Activity

Several studies have focused on the anticancer potential of related compounds. For instance:

  • A study evaluated a series of new coumarin derivatives against human tumor cell lines (MCF-7 and HepG2). Compounds demonstrated IC50 values indicating strong antiproliferative effects against these cancer cells .

The mechanism by which this compound exerts its biological effects is likely through the inhibition of specific kinases involved in cell signaling pathways related to cancer progression. This inhibition can disrupt cell proliferation and survival mechanisms.

Case Studies and Research Findings

StudyCompoundCell LineIC50 (µg/ml)Findings
Salem et al. (2016)Various coumarin derivativesMCF-75.5Strong activity against breast carcinoma
Leonetti et al. (2004)Thiadiazole derivativesHepG26.9Notable anticancer activity observed

These studies highlight the importance of structural modifications in enhancing biological activity.

Pharmacological Properties

The pharmacological profile of 4-bromo-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline suggests potential applications in:

  • Antitumor therapies : As indicated by its structural similarities to known anticancer agents.
  • Antimicrobial activity : Related compounds have shown efficacy against various pathogens.

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